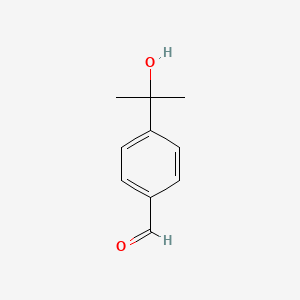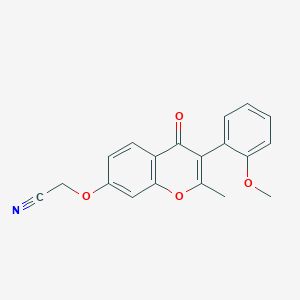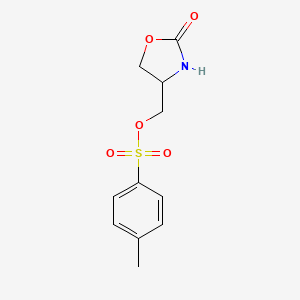![molecular formula C12H20N4O2 B2800335 Tert-butyl N-[(1S,2R,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate CAS No. 2377004-17-4](/img/structure/B2800335.png)
Tert-butyl N-[(1S,2R,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(1S,2R,4R)-2-azido-1-bicyclo[221]heptanyl]carbamate is a chemical compound with a complex structure, characterized by its bicyclic framework and azido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2R,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate typically involves multiple steps, starting with the preparation of the bicyclic core. One common approach is the use of a bicyclo[2.2.1]heptane derivative as the starting material, which undergoes azidation to introduce the azido group. The tert-butyl carbamate group is then added through a carbamation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors or other advanced techniques to maintain control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form a nitro group.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted bicyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its azido group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, tert-butyl N-[(1S,2R,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate can be used as a probe to study biological systems. Its azido group can be used in click chemistry reactions, which are valuable for labeling biomolecules.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical transformations makes it a useful precursor for pharmaceuticals.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism by which tert-butyl N-[(1S,2R,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate exerts its effects depends on the specific application. In biological systems, its azido group can participate in click chemistry reactions, which involve the formation of a covalent bond between the azido group and an alkyne. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.
Molecular Targets and Pathways: In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors. The exact targets and pathways would depend on the specific application and the derivatives formed from this compound.
Comparación Con Compuestos Similares
Tert-butyl N-[(1R,2R,4S)-1-amino-2-bicyclo[2.2.1]heptanyl]carbamate: This compound is structurally similar but contains an amino group instead of an azido group.
Tert-butyl (1S,2R,4R)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate: This compound has a similar bicyclic structure but with a different protecting group.
Uniqueness: Tert-butyl N-[(1S,2R,4R)-2-azido-1-bicyclo[221]heptanyl]carbamate is unique due to its combination of the bicyclic structure and the azido group
Propiedades
IUPAC Name |
tert-butyl N-[(1S,2R,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-11(2,3)18-10(17)14-12-5-4-8(7-12)6-9(12)15-16-13/h8-9H,4-7H2,1-3H3,(H,14,17)/t8-,9-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXAFGSCVXCYJS-LNLATYFQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)CC2N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]12CC[C@@H](C1)C[C@H]2N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B2800254.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![1'-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2800257.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2800258.png)

![Ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B2800260.png)
![5-Naphthalen-1-YL-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B2800261.png)
![N-[4-(trifluoromethoxy)phenyl]-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2800264.png)

![1-[2-Methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2800269.png)
![N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2800270.png)

![4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2800275.png)
